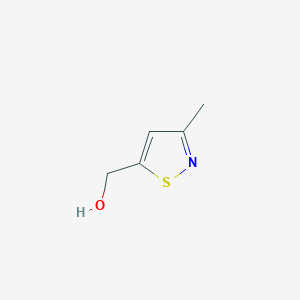
(3-Methyl-1,2-thiazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-Methyl-1,2-thiazol-5-yl)methanol is a heterocyclic molecule that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen heteroatoms. The molecule also features a methyl group attached to the thiazole ring and a methanol functional group. Although the provided papers do not directly discuss (3-Methyl-1,2-thiazol-5-yl)methanol, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of thiazole derivatives.
Synthesis Analysis
The synthesis of related heteroaryl methanol compounds involves multi-step organic reactions, often starting with the formation of the heteroaryl ring followed by the introduction of the methanol functional group. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the reaction of a compound with a Grignard reagent, which is a common method for introducing alkyl or aryl groups into a molecule . Similarly, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol demonstrates the use of crystallization techniques to isolate and purify the desired product .
Molecular Structure Analysis
The molecular structure of heteroaryl methanol compounds is characterized by the presence of a heteroaryl ring and a methanol group. X-ray diffraction crystallography is a powerful tool used to determine the precise three-dimensional arrangement of atoms within a molecule, as demonstrated in the study of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . The molecular conformation and packing in the crystal are often stabilized by intermolecular hydrogen bonding interactions.
Chemical Reactions Analysis
Heteroaryl methanol compounds can undergo various chemical reactions, including those that exploit the reactivity of the methanol group or the heteroaryl ring. For instance, the ionic hydrogenation (deoxygenation) of heteroaryl methanols can lead to the formation of different isomers, as seen in the study of [2-(3-Methylthienyl)]di(1-adamantyl)methanol . The equilibrium between isomers and the activation energies for isomerization provide insights into the dynamic behavior of these molecules under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heteroaryl methanol compounds are influenced by their molecular structure. For example, the crystal structure and magnetic properties of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol and its copper(II) complex have been characterized, revealing information about the geometry of the coordination sphere and the nature of magnetic coupling in the complex . Similarly, the rotation barriers and equilibrium constants for isomerization of heteroaryl methanols provide data on their thermal stability and conformational preferences .
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators
A study by Yadav and Ballabh (2020) focuses on the synthesis of N-(thiazol-2-yl) benzamide derivatives, including 3-methyl-N-(thiazol-2-yl) benzamide, and their gelation behavior. These compounds have shown gelation capabilities with ethanol/water and methanol/water mixtures. The molecular structure reveals interactions that are crucial for their gelation/non-gelation behavior, such as π-π interactions and S⋯O interactions (Yadav & Ballabh, 2020).
Reactive Functional Models
Duda, Pascaly, and Krebs (1997) reported on the reactivity of iron(III) complexes with various catechols, demonstrating the potential for catalytic activity in the presence of methanol. This research indicates the utility of methanol-based systems in catalysis (Duda, Pascaly, & Krebs, 1997).
Molecular Aggregation Studies
Matwijczuk et al. (2016) conducted spectroscopic studies on compounds including 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in various organic solvents. These studies provide insights into the effects of molecular aggregation, highlighting the role of substituent groups on aggregation interactions (Matwijczuk et al., 2016).
N-Methylation of Amines
Sarki et al. (2021) explored the use of methanol as a C1 synthon and H2 source for N-methylation of amines, employing RuCl3.xH2O as a catalyst. This research demonstrates methanol's utility in organic synthesis and its role in the synthesis of pharmaceutical agents (Sarki et al., 2021).
Molybdenum(VI) Complex in Catalysis
Ghorbanloo and Maleki Alamooti (2017) synthesized a molybdenum(VI) complex with thiazole-hydrazone ligand, showcasing its application as a catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the role of such complexes in catalysis and their efficiency in various chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).
Eigenschaften
IUPAC Name |
(3-methyl-1,2-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZIRNAGXQUADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559143 |
Source


|
| Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-thiazol-5-yl)methanol | |
CAS RN |
17265-60-0 |
Source


|
| Record name | 3-Methyl-5-isothiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17265-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














